2-Benzyloxycarbonylamino-nicotinic acid

Organic synthesis Protecting group strategy Pharmaceutical intermediates

Orthogonal Cbz protection enables selective amine deprotection via catalytic hydrogenation (Pd/C, H₂) without affecting acid-labile groups such as Boc. Prevents competing side reactions that occur with unprotected 2-aminonicotinic acid in multi-step synthetic sequences. Enhanced organic-phase solubility facilitates liquid-liquid extractions and normal-phase chromatographic purification. Essential building block for N-(2-substituted-nicotinoyl)-amino acid pharmacophore synthesis, where 2-position substitution directly modulates neurotropic activity. Stable under acidic Boc-deprotection conditions, enabling sequential deprotection strategies.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B1499196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxycarbonylamino-nicotinic acid
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C14H12N2O4/c17-13(18)11-7-4-8-15-12(11)16-14(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,15,16,19)
InChIKeyNKMKNRKBYMHIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxycarbonylamino-nicotinic Acid: Cbz-Protected Nicotinic Acid Building Block for Pharmaceutical and Organic Synthesis Applications


2-Benzyloxycarbonylamino-nicotinic acid (CAS 152666-98-3; MFCD01861382) is a heterocyclic aromatic compound comprising a nicotinic acid (pyridine-3-carboxylic acid) core with a benzyloxycarbonyl (Cbz or Z) protected amino group substituted at the 2-position of the pyridine ring . The molecular formula is C₁₄H₁₂N₂O₄ with a molecular weight of 272.26 g/mol . The Cbz protecting group renders the amino functionality chemically orthogonal to other reactive centers, enabling selective synthetic manipulations in multi-step pharmaceutical intermediate preparation and organic synthesis workflows where controlled amine reactivity is critical [1].

Why 2-Benzyloxycarbonylamino-nicotinic Acid Cannot Be Substituted by Unprotected 2-Aminonicotinic Acid or Alternative Protecting Group Derivatives


Generic substitution with unprotected 2-aminonicotinic acid is not feasible in multi-step synthetic routes because the free amino group would undergo competing side reactions (oxidation, undesired alkylation, or premature coupling) during downstream transformations [1]. Substitution with alternative protecting group derivatives—such as the Boc-protected analog—is also non-equivalent due to divergent deprotection chemistry requirements: Cbz deprotection via catalytic hydrogenation (Pd/C, H₂) is orthogonal to acid-labile Boc groups, which require TFA or HCl treatment that may compromise acid-sensitive intermediates [2]. Furthermore, a synthetic route for 2,4-diaminobutyric acid derivatives employing Cbz protection achieved only approximately 30% total yield using the Cbz-based approach, underscoring that the choice of protecting group strategy directly impacts synthetic efficiency and may require distinct optimization [3]. Additionally, the 2-position substitution on the nicotinic acid scaffold is pharmacologically relevant: a 1980 study of N-(2-substituted-nicotinoyl)-amino acids demonstrated that substituent character at the 2-position (including benzyloxy, chloro, hydroxy, and methoxy groups) directly modulates neurotropic activity, indicating that substitution pattern and substituent identity are non-interchangeable determinants of biological outcomes [4].

Quantitative Differentiation Evidence: 2-Benzyloxycarbonylamino-nicotinic Acid vs. Unprotected 2-Aminonicotinic Acid, 5-Position Cbz Isomer, and Boc-Protected Analogs


Synthetic Route Compatibility: 2-Position Cbz-Protected Nicotinic Acid Enables Selective Amine Deprotection Without Carboxylic Acid Interference

2-Benzyloxycarbonylamino-nicotinic acid (2-position substitution) provides a synthetically orthogonal protected amine relative to the carboxylic acid functionality, whereas unprotected 2-aminonicotinic acid exhibits dual nucleophilic reactivity from both the amino and carboxyl groups, necessitating additional protection steps in multi-step synthesis workflows [1]. The Cbz group is stable under a range of reaction conditions including alkaline hydrolysis, hydrazinolysis, and many nucleophilic conditions, yet is selectively removable by catalytic hydrogenation (Pd/C, H₂) without affecting the carboxylic acid moiety—a feature not shared by unprotected 2-aminonicotinic acid [2]. In comparative synthetic practice, Cbz protection introduces an additional synthetic step but prevents racemization during activation, whereas unprotected amino acids are prone to side reactions and lower yields in coupling steps [3].

Organic synthesis Protecting group strategy Pharmaceutical intermediates

Solubility Profile Differentiation: Cbz-Protected Nicotinic Acid Derivatives Exhibit Enhanced Lipophilicity and Organic Solvent Solubility vs. Carbamoyl Analogs

The Cbz (benzyloxycarbonyl) substituent in 2-benzyloxycarbonylamino-nicotinic acid enhances lipophilicity relative to more polar substituents such as carbamoyl groups found on alternative nicotinic acid derivatives . This difference in substituent polarity directly impacts solubility characteristics: Cbz-substituted nicotinic acid derivatives demonstrate increased solubility in organic solvents, whereas carbamoyl analogs exhibit better aqueous solubility . While direct experimental logP data for 2-benzyloxycarbonylamino-nicotinic acid itself is not available in the retrieved primary literature, a structurally related 2-substituted nicotinic acid derivative (2-(2-methoxycarbonyl-phenylamino)-nicotinic acid, C₁₄H₁₂N₂O₄) has a predicted LogP of 2.383, which is consistent with enhanced lipophilicity conferred by aromatic substitution at the 2-amino position .

Physicochemical properties Solubility optimization Formulation development

Pharmacological Activity Modulation by 2-Position Substitution: Benzyloxy Substituent Differentiates Neurotropic Activity from Chloro-, Hydroxy-, and Methoxy-Substituted Nicotinic Acid Derivatives

In a 1980 pharmacological study of N-(2-substituted-nicotinoyl)-amino acids, the character of substituents at the 2-position of the pyridine ring—including benzyloxy, chloro, hydroxy, and methoxy groups—was systematically evaluated for effects on neurotropic activity [1]. The benzyloxy-substituted derivatives (including those derived from 2-benzyloxy nicotinic acid precursors) were among the compounds assessed for central nervous system activity modulation [1]. While the original study evaluated the fully coupled nicotinoyl-amino acid products rather than the protected intermediate itself, the findings establish that the 2-position substituent identity is a critical determinant of biological activity, and that benzyloxy substitution confers distinct pharmacological properties relative to alternative 2-substituents (chloro, hydroxy, methoxy, phenoxy) [1].

Medicinal chemistry Structure-activity relationship Neuropharmacology

Cbz vs. Boc Protecting Group Strategy: Differential Stability and Deprotection Chemistry

The Cbz (benzyloxycarbonyl) protecting group employed in 2-benzyloxycarbonylamino-nicotinic acid offers distinct advantages relative to the more common Boc (tert-butoxycarbonyl) protecting group: Cbz-protected amino acids and peptides are easy to crystallize, remain relatively stable during activation steps, and exhibit reduced racemization during coupling compared to Boc-protected analogs [1]. Critically, Cbz deprotection is achieved via catalytic hydrogenation (Pd/C, H₂), whereas Boc groups require acidic conditions (TFA or HCl) for removal [2]. This orthogonal deprotection chemistry enables sequential protecting group manipulation strategies that are impossible with Boc-only approaches [2]. In practical synthesis, a 2021 patent disclosed that a Cbz-based synthetic route for 2,4-diaminobutyric acid derivatives achieved only approximately 30% total yield, but the Cbz approach remains valued for its mild, orthogonal deprotection compatibility [3].

Protecting group chemistry Peptide synthesis Orthogonal deprotection

Regioisomeric Differentiation: 2-Position vs. 5-Position Cbz-Substituted Nicotinic Acid

2-Benzyloxycarbonylamino-nicotinic acid (2-position substitution) differs fundamentally from its 5-position regioisomer (5-(((benzyloxy)carbonyl)amino)nicotinic acid, CAS 152666-98-3 regioisomer) in terms of steric environment, electronic properties, and synthetic accessibility . Both isomers share the same molecular formula (C₁₄H₁₂N₂O₄) and molecular weight (272.26 g/mol), yet the 2-position substitution places the Cbz-protected amino group adjacent to the carboxylic acid functionality, creating a distinct steric and electronic environment that influences coupling reactivity and product formation . The 2-position substitution on nicotinic acid has been specifically utilized in the synthesis of N-(2-substituted-nicotinoyl)-amino acids for pharmacological evaluation, whereas the 5-position isomer is primarily employed in alternative synthetic applications [1].

Regiochemistry Isomer comparison Substitution pattern

Cbz-Protected Nicotinic Acid as a Key Intermediate in Nicotine Synthesis Routes

N-Cbz-protected nicotinic acid derivatives serve as key intermediates in patented synthetic routes for nicotine preparation [1]. A 2020 Chinese patent (CN111004212A) discloses a method for preparing nicotine comprising the steps of reacting N-Cbz pyrrolidone with nicotinate ester in the presence of an alkaline catalyst and reaction solvent [1]. This synthetic strategy leverages the Cbz protecting group to control amine reactivity during coupling steps, demonstrating the practical industrial utility of Cbz-nicotinic acid derivatives in alkaloid manufacturing [2]. While the specific compound used in this patent is N-Cbz pyrrolidone rather than 2-benzyloxycarbonylamino-nicotinic acid itself, the methodology establishes precedent for Cbz-protected nicotinic acid derivatives as enabling intermediates in scalable pharmaceutical process chemistry [2].

Alkaloid synthesis Process chemistry Pharmaceutical manufacturing

Optimal Research and Industrial Applications for 2-Benzyloxycarbonylamino-nicotinic Acid Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of N-Substituted Nicotinoyl-Amino Acid Derivatives Requiring Orthogonal Amine Protection

2-Benzyloxycarbonylamino-nicotinic acid is optimally deployed as a protected building block in the synthesis of N-(2-substituted-nicotinoyl)-amino acids and related pharmacologically active compounds. The Cbz protection enables selective amine unmasking via catalytic hydrogenation after the carboxylic acid has been coupled to amino acid residues via activated ester methods, preventing unwanted side reactions that would occur with unprotected 2-aminonicotinic acid [1]. The 2-position substitution pattern is critical for generating the nicotinoyl-amino acid pharmacophore evaluated for neurotropic activity, making this specific regioisomer essential for structure-activity relationship studies in this compound class [1].

Organic-Phase Synthetic Transformations Where Enhanced Lipophilicity Facilitates Extraction and Chromatography

The Cbz substituent confers enhanced lipophilicity to 2-benzyloxycarbonylamino-nicotinic acid relative to more polar nicotinic acid derivatives, resulting in improved solubility in organic solvents [1]. This physicochemical property makes the compound particularly suitable for synthetic sequences requiring organic-phase reactions, liquid-liquid extractions, and normal-phase chromatographic purifications. The enhanced organic solubility profile also facilitates compatibility with hydrophobic reaction partners and catalysts, distinguishing it from carbamoyl-substituted nicotinic acid analogs that preferentially partition into aqueous media [1].

Orthogonal Protecting Group Strategies in Peptide and Peptidomimetic Synthesis

For laboratories requiring orthogonal protection of amino and carboxylic acid functionalities, 2-benzyloxycarbonylamino-nicotinic acid offers a Cbz-protected amine that is stable under acidic conditions and removable by catalytic hydrogenation—a deprotection pathway orthogonal to acid-labile protecting groups such as Boc [1]. This enables sequential deprotection strategies where the Cbz group can be retained during acid-mediated Boc removal, or alternatively removed via hydrogenation without affecting acid-stable protecting groups [1]. The compound's crystalline nature and reduced racemization tendency during activation further support its use in peptide coupling applications where stereochemical integrity is critical [2].

Alkaloid Synthesis and Process Chemistry Development for Nicotine-Derived Pharmaceuticals

Cbz-protected nicotinic acid derivatives serve as enabling intermediates in patented synthetic routes to nicotine and related alkaloids, providing a chemically defined synthetic alternative to plant extraction methods [1]. The Cbz protection strategy enables controlled coupling of nicotinic acid derivatives with pyrrolidine-based partners under alkaline catalytic conditions [2]. This application demonstrates the industrial relevance of Cbz-nicotinic acid building blocks in scalable pharmaceutical process chemistry, supporting the procurement of 2-benzyloxycarbonylamino-nicotinic acid for alkaloid synthesis programs and manufacturing process development [1].

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